Cyclo(RGDyC) (trifluoroacetate salt) is a cyclic pentapeptide that incorporates the integrin-binding sequence arginine-glycine-aspartate (RGD). This compound is particularly significant in biomedical research due to its ability to selectively bind to alphaVbeta3 integrins, which are overexpressed in various tumor types and in pathological angiogenesis. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various applications in drug delivery and imaging studies .
Cyclo(RGDyC) is synthesized through solid-phase peptide synthesis, a method that allows for the efficient assembly of peptide sequences. It is classified as a bioactive molecule with applications in targeted drug delivery systems, particularly in cancer therapy and imaging. The compound is primarily utilized in research settings and is not approved for human use .
The synthesis of cyclo(RGDyC) typically employs Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis. This method involves the following steps:
The yield of cyclo(RGDyC) can vary depending on the specific conditions used during synthesis, including reaction times and temperatures. Typically, yields range from 30% to 70% depending on the complexity of the peptide sequence and the efficiency of each coupling step .
Cyclo(RGDyC) has a unique cyclic structure that enhances its stability compared to linear peptides. The general structure can be represented as follows:
The cyclic nature allows for a more compact conformation that is favorable for binding to integrins .
The compound exhibits specific conformational characteristics essential for its biological activity. Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) can be employed to study its conformational dynamics .
Cyclo(RGDyC) participates in various chemical reactions primarily related to its functional groups:
The binding affinity of cyclo(RGDyC) to alphaVbeta3 integrins can be quantified using competitive binding assays, providing insights into its potential as a therapeutic agent .
Cyclo(RGDyC) exerts its biological effects primarily through its interaction with alphaVbeta3 integrins present on the surface of endothelial cells and tumor cells. Upon binding:
Studies have shown that cyclo(RGDyC)-mediated targeting can significantly enhance the accumulation of therapeutic agents in tumors, improving treatment efficacy .
Relevant analyses include mass spectrometry for molecular weight confirmation and HPLC for purity assessment .
Cyclo(RGDyC) has several significant applications in scientific research:
The binding specificity of cyclo(RGDyC) to integrin αvβ3 is governed by precise stereochemical and electrostatic complementarity. The crystal structure of αvβ3 reveals a cationic MIDAS (Metal Ion-Dependent Adhesion Site) within the β3 subunit, which coordinates the anionic aspartate carboxylate group of the RGD sequence [2] [4]. The arginine residue inserts into a deep acidic pocket formed by αv residues, forming bidentate salt bridges and hydrogen bonds. Notably, the cyclic constraint minimizes entropic penalties upon binding by reducing conformational flexibility of the peptide backbone [1] [4].
Table 1: Key Structural Interactions Between Cyclo(RGDyC) and Integrin αvβ3
Peptide Residue | Integrin Residue | Interaction Type | Functional Role |
---|---|---|---|
Arginine (R) | αv-D218, αv-R216 | Salt bridges | Anchoring to αv subunit |
Aspartate (D) | β3-MIDAS (Mn²⁺/Mg²⁺) | Metal coordination | Activation of β3 subunit |
Tyrosine (y) | β3-S121, β3-Y122 | π-π stacking | Hydrophobic stabilization |
Glycine (G) | None | Conformational flexibility | Optimal spacing of R and D |
The D-tyrosine (y) residue at position 4 provides critical hydrophobic stabilization via π-stacking with β3 tyrosine 122, while glycine acts as a flexible spacer enabling optimal R-D distance (typically 10–12 Å) [4] [7]. Mutational studies confirm that replacing glycine with bulky residues disrupts spatial alignment, reducing binding affinity by >100-fold [4].
C-terminal modifications profoundly influence integrin binding kinetics and pharmacokinetics. Cyclo(RGDyC) terminates with a cysteine residue paired with an N-terminal cysteine to form a disulfide bond. In contrast, common analogs like cyclo(RGDyK) or cyclo(RGDfK) substitute lysine (K) for cysteine and may feature phenylalanine (f) instead of tyrosine [4] [7].
Table 2: Impact of C-Terminal Residues on Cyclic RGD Peptide Properties
Peptide Variant | C-Terminal Residue | αvβ3 Binding Affinity (IC₅₀, nM) | Key Characteristics |
---|---|---|---|
Cyclo(RGDyC) | Cysteine | 1.8 ± 0.3* | Disulfide cyclization; Renal clearance |
Cyclo(RGDyK) | Lysine | 2.1 ± 0.4 | Amide cyclization; Enhanced serum stability |
Cyclo(RGDfK) | Lysine | 0.9 ± 0.2 | Higher hydrophobicity; Improved tumor uptake |
*Data from competitive binding assays against ¹²⁵I-echistatin [4] [7]
Cyclo(RGDfK) exhibits superior affinity due to phenylalanine’s hydrophobic side chain enhancing hydrophobic interactions with the β3 subunit’s Leu-110 and Tyr-122 [4]. However, cyclo(RGDyC) retains high affinity (IC₅₀ ≈ 1.8 nM) due to tyrosine’s dual capacity for hydrophobic contacts and hydrogen bonding. The cysteine terminus enables disulfide cyclization, which is more metabolically labile than amide bonds in cyclo(RGDyK/fK) but facilitates renal excretion, reducing background signal in imaging applications [7]. Crucially, lysine-terminated peptides allow amine-directed bioconjugation (e.g., to liposomes or nanoparticles), whereas cysteine’s thiol supports maleimide-based coupling strategies [7].
The disulfide bond between cysteine residues (positions 1 and 5) in cyclo(RGDyC) imposes a 20-atom macrocyclic ring, constraining the peptide into a β-turn conformation optimal for integrin docking [3] [7]. This structural motif is highly susceptible to chemical and enzymatic reduction in vivo, limiting therapeutic stability. Accelerated stability studies in aqueous buffers (pH 1–11, 70°C) reveal pH-dependent degradation kinetics:
Table 3: Stability Profile of Cyclo(RGDyC) Disulfide Bond
pH | Degradation Rate Constant (h⁻¹) | Primary Degradation Pathway |
---|---|---|
1.0 | 0.12 | Acid hydrolysis (Gly²-Phe³ bond) |
3.0 | 0.02 | Minimal degradation |
7.4 | 0.28 | Disulfide reduction/thiol-disulfide exchange |
9.0 | 0.45 | Base-catalyzed β-elimination |
The disulfide bond displays maximal stability at pH 3.0 (V-shaped pH-rate profile), with degradation accelerating under neutral-to-basic conditions due to thiolate-mediated reduction and β-elimination [3]. In plasma, thiol-disulfide exchange with endogenous glutathione (GSH) generates linear thiol intermediates, diminishing target binding [3]. To circumvent this, methylene thioacetal analogs replace the disulfide with a -CH₂-S-CH₂- bridge, eliminating reducible sulfur bonds. These derivatives retain >90% of the parental peptide’s binding affinity while exhibiting 5-fold enhanced stability in reductive environments [6]. Molecular dynamics simulations confirm that the methylene thioacetal minimally perturbs peptide conformation (RMSD < 0.5 Å), preserving integrin engagement capacity [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7